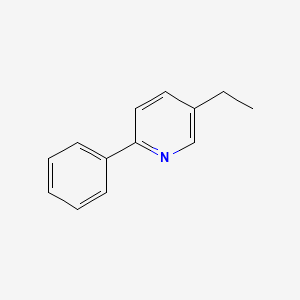

5-Ethyl-2-phenylpyridine

Description

5-Ethyl-2-phenylpyridine (C₁₃H₁₃N, MW: 183.25 g/mol) is a pyridine derivative featuring an ethyl group at the 5-position and a phenyl substituent at the 2-position. Its synthesis is noted in the decomposition of 2,5-dihydropyridine derivatives, yielding a yellow solid . Key spectroscopic data include:

- ¹H NMR: δ 6.815 (H5), 8.33 (H2, H3), 7.73 (phenyl protons), 3.03 (ethyl CH₂), 1.63 (ethyl CH₃).

- IR: Peaks at 1647, 1595, and 1560 cm⁻¹, indicative of aromatic C=C and C=N stretching .

- Elemental Analysis: Experimental values (C: 85.18%, H: 7.08%, N: 7.56%) closely match theoretical calculations (C: 85.25%, H: 7.10%, N: 7.65%) .

Properties

CAS No. |

66562-61-6 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

5-ethyl-2-phenylpyridine |

InChI |

InChI=1S/C13H13N/c1-2-11-8-9-13(14-10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |

InChI Key |

DUPKBYOCVLUKEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Methodology

- Condensation Reaction : One common method for synthesizing 5-ethyl-2-phenylpyridine is through the reaction of paraldehyde with ammonia, yielding the desired pyridine derivative along with water as a byproduct.

- Oxidation : Further transformations can convert this compound into other useful derivatives, such as nicotinic acid through oxidation processes.

Biological Applications

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit various biological activities. These include insecticidal properties and potential therapeutic effects.

Insecticidal Activity

Recent studies have highlighted the insecticidal efficacy of 2-phenylpyridine derivatives against pests like Mythimna separata. Compounds similar to this compound have shown promising results in inhibiting pest populations, making them candidates for agricultural applications as insecticides .

| Compound | Insecticidal Activity (%) at 500 mg/L |

|---|---|

| This compound | High (specific data pending) |

| Other derivatives | Varied (70% - 100% inhibition) |

Pharmacological Potential

The structural characteristics of this compound suggest potential interactions with biological targets, such as serotonin receptors. Research into similar compounds indicates that modifications to the pyridine ring can enhance selectivity and potency for specific receptors .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

Agricultural Chemicals

Due to its insecticidal properties, this compound can be utilized in the formulation of pesticides aimed at crop protection. Its effectiveness against specific pests can lead to the development of more environmentally friendly agricultural practices.

Pharmaceutical Intermediates

As a precursor to biologically active molecules, this compound can be important in drug synthesis. Its ability to undergo further chemical transformations allows for the creation of complex pharmaceutical agents.

Case Study: Insecticide Development

A study conducted on various 2-phenylpyridine derivatives demonstrated that several compounds exhibited over 90% mortality rates against Mythimna separata. The findings suggest that further optimization of these compounds could yield highly effective insecticides suitable for agricultural use .

Case Study: Pharmacological Research

Research into the pharmacological effects of pyridine derivatives has shown that modifications to the structure can lead to enhanced binding affinities for serotonin receptors. This opens avenues for developing new treatments for mood disorders and other neurological conditions .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group at position 5 undergoes oxidation to form carboxylic acid derivatives. For example:

Reaction:

5-Ethyl-2-phenylpyridine → 2-Phenylpyridine-5-carboxylic acid

Conditions:

-

Reflux with aqueous KMnO₄ for 8 hours .

Outcome:

Quantitative conversion to 2-phenylpyridine-5-carboxylic acid (m.p. 232°C), confirmed by mixed melting point analysis .

C–H Functionalization Reactions

Copper-catalyzed C–H acyloxylation enables direct modification of the pyridine ring:

Reaction:

this compound + Carboxylic acid → Acyloxylated derivative

Conditions:

-

CuBr (10 mol%), carboxylic acid (1.5 eq.), 80°C, 8 hours .

Mechanism: -

Copper coordinates to the pyridine nitrogen, activating the ortho C–H bond.

-

Radical intermediates form, leading to regioselective acyloxylation .

Yields:

72–85% for analogous 2-phenylpyridine derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions:

Example: Nitration or halogenation typically occurs at position 4 due to meta-directing effects of the pyridine nitrogen.

Challenges:

-

Steric hindrance from the ethyl and phenyl groups reduces reactivity at positions 2 and 6.

Cyclometallation in Coordination Chemistry

This compound acts as a ligand in iridium(III) complexes:

Reaction:

4 C₁₁H₁₁N + 2 IrCl₃ → Ir₂Cl₂(C₁₁H₁₀N)₄ + 4 HCl

Conditions:

-

Reflux in ethylene glycol, followed by chloride bridge cleavage .

Application: -

Resulting tris(cyclometallated) complexes exhibit phosphorescence for OLEDs .

Synthetic Utility in Insecticides

Derivatives of this compound show bioactivity:

Example:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The table below compares 5-Ethyl-2-phenylpyridine with structurally related pyridine derivatives:

Key Observations:

- Molecular Weight and Complexity : Bulky substituents (e.g., chloro-phenyl groups in ) increase molecular weight and melting points (268–287°C), whereas simpler analogs like MEP (121.18 g/mol) are liquids .

- Reactivity : Vinyl () and ethynyl () groups enhance reactivity for polymerization or click chemistry, unlike the inert phenyl group in this compound.

- Applications : MEP is used as a flavoring agent, while halogenated derivatives () are suited for pharmaceuticals or materials science due to their stability and electronic properties .

Spectroscopic and Electronic Differences

Preparation Methods

Reaction Mechanism

In a Dean-Stark apparatus, 5-ethyl-2(1H)-pyridone (1.0 mol) reacts with bromobenzene (2.0 mol) and potassium carbonate (1.0 mol) at 140–145°C, facilitating water removal and shifting equilibrium toward product formation. Cu₂O (0.05 mol) acts as a Lewis acid, activating the bromobenzene for nucleophilic aromatic substitution.

Scalability and Purity

This method achieves 90% yield after recrystallization from MTBE at −10°C, with residual copper removed via Celite® filtration. The process’s scalability is demonstrated at 20 g substrate scale, making it industrially viable.

Beyer-Chichibabin Pyridine Synthesis

The classic Beyer-Chichibabin method, optimized for 5-ethyl-2-methylpyridine, offers insights into adapting conditions for phenyl substitution.

Reaction Parameters

Heating paraldehyde (a trimer of acetaldehyde) with ammonium acetate at 200°C generates pyridine cores. Substituting acetaldehyde with phenylacetaldehyde could theoretically yield 2-phenylpyridine derivatives, though literature reports are sparse.

Catalytic Enhancements

Incorporating phosphorus pentoxide (P₂O₅) increases cyclodehydration efficiency, while calcium chloride-ammonia complexes mitigate side product formation.

Purification and Characterization

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Ethyl-2-phenylpyridine, and how can researchers optimize yield in laboratory settings?

- Methodological Answer : The compound can be synthesized via decomposition of 2,5-dihydropyridine derivatives (e.g., 10e) under controlled conditions, yielding a yellow solid. Key parameters include maintaining anhydrous conditions and using inert atmospheres (e.g., nitrogen) to prevent side reactions. Organometallic reagents like phenyllithium may also be employed in coupling reactions with halogenated precursors. For purification, column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is recommended. Monitor reaction progress via TLC and confirm yield gravimetrically after recrystallization .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Use -NMR to identify aromatic protons (δ 6.8–8.3 ppm) and alkyl groups (δ 1.6–3.0 ppm for CHCH). IR spectroscopy can confirm C=N and aromatic C=C stretches (1647, 1595, and 1560 cm). Elemental analysis (e.g., %C, %H, %N) should align with theoretical values (C: 85.25%, H: 7.10%, N: 7.65%). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods for weighing and reactions. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of inhalation, move to fresh air and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers or acids, which may release toxic fumes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or synthetic yields for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. Re-run spectra in deuterated DMSO or CDCl and compare with literature values. For inconsistent yields, analyze reaction intermediates via GC-MS or HPLC to identify side products. Employ statistical tools (e.g., ANOVA) to assess variability in replicate experiments. Cross-reference with computational models (e.g., DFT for NMR predictions) .

Q. What strategies are effective for evaluating the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC every 24 hours. Assess compatibility with solvents (e.g., DMSO, ethanol) and acidic/basic conditions (pH 1–14). Note that strong acids/bases may hydrolyze the pyridine ring, necessitating pH-controlled environments for long-term storage .

Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound synthesis?

- Methodological Answer : Use a factorial design to test variables: temperature (25–100°C), catalyst loading (0.1–5 mol%), and reaction time (1–24 hours). Analyze responses (yield, purity) using response surface methodology (RSM). For example, higher temperatures may reduce reaction time but increase decomposition. Validate optimal conditions with triplicate runs and confirm reproducibility .

Q. What are best practices for presenting analytical data on this compound in research publications?

- Methodological Answer : Include raw spectral data (NMR, IR) in supplementary materials with peak assignments. Use tables to summarize elemental analysis and chromatographic purity (>98%). For kinetic studies, plot time vs. conversion with error bars (±SD). Adhere to IUPAC nomenclature and SI units. Discuss limitations (e.g., detection limits of HPLC) and compare results with structurally analogous pyridines .

Q. How can researchers assess the purity of this compound beyond basic spectroscopic methods?

- Methodological Answer : Employ orthogonal techniques:

- HPLC : Use a C18 column with UV detection (254 nm) and acetonitrile/water gradients.

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvates.

- X-ray Crystallography : Resolve crystal structure to verify molecular conformation.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.